1-Methanesulfonylazetidin-3-OL
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Description
Synthesis Analysis
The synthesis of methanesulfonic acid derivatives is not explicitly detailed in the provided papers for 1-Methanesulfonylazetidin-3-OL. However, methanesulfonic acid is known to be a versatile reagent in various chemical transformations. For instance, methanesulfonic acid/SiO2 has been used as an efficient combination for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, indicating its potential utility in promoting condensation reactions and its role as a sulfonating agent .
Molecular Structure Analysis
While the molecular structure of 1-Methanesulfonylazetidin-3-OL is not directly provided, the structure of methane sulfonyl chloride has been studied by electron diffraction, which gives us an idea of the bonding parameters and geometry of methanesulfonic acid derivatives. The favored model for methane sulfonyl chloride includes bond lengths and angles that could be similar to those in 1-Methanesulfonylazetidin-3-OL, given the presence of the methanesulfonyl group .
Chemical Reactions Analysis
Methanesulfonic acid derivatives are involved in various chemical reactions. Methanesulfonamide, for example, has been shown to act as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, affecting the hydrolysis step of the reaction . Methanetrisulfonic acid, another derivative, has been used as a highly efficient catalyst in Wagner-Meerwein rearrangements, Friedel-Crafts alkylations, and acylation reactions . These examples demonstrate the reactivity of methanesulfonic acid derivatives in facilitating different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methanesulfonylazetidin-3-OL are not directly reported in the provided papers. However, methanesulfonic acid is known to be a very stable strong acid and a key intermediate in the biogeochemical cycling of sulfur . Its derivatives, such as methanesulfonamide and methanetrisulfonic acid, have been used in various chemical reactions due to their strong acidic nature and ability to act as catalysts . These properties suggest that 1-Methanesulfonylazetidin-3-OL may also exhibit strong acidity and potential catalytic activity in chemical reactions.
Safety And Hazards
The compound is associated with some hazards. The GHS pictograms indicate that it’s a substance that could cause harm. The signal word is “Warning” and the hazard statements include H315, H319, H335 . These codes represent specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
properties
IUPAC Name |
1-methylsulfonylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c1-9(7,8)5-2-4(6)3-5/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYCCCFVMZEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylazetidin-3-OL | |
CAS RN |
1344068-80-9 |
Source
|
Record name | 1-methanesulfonylazetidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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